molecular formula C19H16FNOS B2780825 3-((4-fluorophenyl)thio)-N-(naphthalen-1-yl)propanamide CAS No. 896357-34-9

3-((4-fluorophenyl)thio)-N-(naphthalen-1-yl)propanamide

Cat. No.: B2780825
CAS No.: 896357-34-9
M. Wt: 325.4
InChI Key: MHAFPZSRWMTZOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((4-fluorophenyl)thio)-N-(naphthalen-1-yl)propanamide is an organic compound that features a fluorinated phenyl group, a naphthalene ring, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-fluorophenyl)thio)-N-(naphthalen-1-yl)propanamide typically involves multi-step organic reactions. One common method includes the reaction of 4-fluorothiophenol with 1-bromonaphthalene under basic conditions to form the intermediate 4-fluorophenyl sulfide. This intermediate is then reacted with 3-bromopropionyl chloride in the presence of a base to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-((4-fluorophenyl)thio)-N-(naphthalen-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-((4-fluorophenyl)thio)-N-(naphthalen-1-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-((4-fluorophenyl)thio)-N-(naphthalen-1-yl)propanamide involves its interaction with specific molecular targets. The fluorinated phenyl group and naphthalene ring allow it to bind to various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((4-fluorophenyl)thio)-N-(naphthalen-1-yl)propanamide is unique due to its specific combination of a fluorinated phenyl group, a naphthalene ring, and a propanamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

3-((4-fluorophenyl)thio)-N-(naphthalen-1-yl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities, including antioxidant and anticancer properties. This article reviews the existing literature on the biological activity of this compound, highlighting its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C_{18}H_{18}FNS
  • Molecular Weight : 323.40 g/mol
  • Structural Features :
    • A naphthalene moiety, which is known for its hydrophobic properties.
    • A fluorophenyl group that may enhance biological activity through electronic effects.
    • A thioether linkage that could influence the compound's reactivity and interactions with biological targets.

Antioxidant Activity

Research indicates that derivatives of compounds similar to this compound exhibit significant antioxidant properties. For instance, studies using the DPPH radical scavenging method have shown that certain derivatives possess antioxidant activity greater than ascorbic acid, suggesting a potential for protecting cells from oxidative stress .

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. Notably:

  • Cell Lines Tested :
    • Human glioblastoma U-87
    • Triple-negative breast cancer MDA-MB-231

The compound demonstrated higher cytotoxicity against the U-87 cell line compared to MDA-MB-231, indicating a selective action that may be beneficial in targeted cancer therapies .

Study Overview

A study synthesized several derivatives of propanamide compounds, including those with thioether linkages. The synthesized compounds were tested for their biological activities, revealing promising results for both antioxidant and anticancer activities.

CompoundCell LineIC50 (µM)Activity Type
Compound AU-8715.2Anticancer
Compound BMDA-MB-23122.5Anticancer
Compound CU-8712.0Antioxidant
Compound DMDA-MB-23119.0Antioxidant

Note: IC50 values indicate the concentration required to inhibit cell growth by 50%.

The mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that:

  • Antioxidant Mechanism : The thioether group may facilitate electron transfer processes that neutralize free radicals.
  • Anticancer Mechanism : The compound may induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) generation and modulation of signaling pathways related to cell survival.

Properties

IUPAC Name

3-(4-fluorophenyl)sulfanyl-N-naphthalen-1-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FNOS/c20-15-8-10-16(11-9-15)23-13-12-19(22)21-18-7-3-5-14-4-1-2-6-17(14)18/h1-11H,12-13H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHAFPZSRWMTZOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)CCSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.